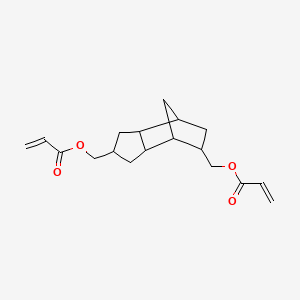
Tricyclodecanedimethanol (2,6)-diacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclodecanedimethanol (2,6)-diacrylate is a unique alicyclic diol with a complex tricyclic structure. This compound is known for its high reactivity and is widely used in the synthesis of various polymers, including polyacrylates, polyesters, epoxy resins, and polyurethanes. Its unique structure imparts excellent adhesion, high tensile strength, heat resistance, weather resistance, and impact resistance to the polymers it forms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricyclodecanedimethanol (2,6)-diacrylate is typically synthesized using dicyclopentadiene as the starting material. The synthesis process involves several steps, including hydroformylation, hydrogenation, and esterification. The reaction conditions often require the use of catalysts, such as palladium or rhodium complexes, to facilitate the reactions .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process is usually conducted in a batch or continuous mode, depending on the desired production scale. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tricyclodecanedimethanol (2,6)-diacrylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tricyclodecanedimethanol derivatives.
Scientific Research Applications
Tricyclodecanedimethanol (2,6)-diacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of dental materials and bone cements.
Industry: Applied in the production of UV-curable coatings, adhesives, and optical materials
Mechanism of Action
The mechanism of action of tricyclodecanedimethanol (2,6)-diacrylate involves its ability to undergo polymerization reactions. The compound’s diacrylate groups react with other monomers to form cross-linked polymer networks. This process is often initiated by heat, light, or chemical initiators, leading to the formation of highly stable and durable polymers. The molecular targets and pathways involved in these reactions include radical polymerization and step-growth polymerization .
Comparison with Similar Compounds
Tricyclodecanedimethanol Dimethacrylate: Similar in structure but contains methacrylate groups instead of acrylate groups.
Bis(hydroxymethyl)tricyclodecane: A precursor in the synthesis of tricyclodecanedimethanol (2,6)-diacrylate.
Uniqueness: this compound stands out due to its unique tricyclic structure and the presence of diacrylate groups, which impart superior mechanical properties and chemical resistance to the polymers it forms. This makes it highly valuable in applications requiring high-performance materials .
Properties
CAS No. |
116738-40-0 |
|---|---|
Molecular Formula |
C18H24O4 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
[8-(prop-2-enoyloxymethyl)-4-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate |
InChI |
InChI=1S/C18H24O4/c1-3-17(19)21-9-11-5-14-12-7-13(10-22-18(20)4-2)15(8-12)16(14)6-11/h3-4,11-16H,1-2,5-10H2 |
InChI Key |
LISQVJRGPPEVJK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC1CC2C3CC(C(C3)C2C1)COC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



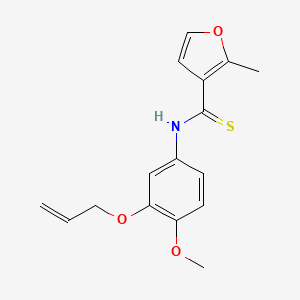
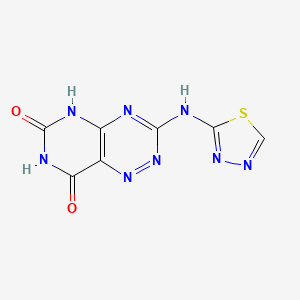
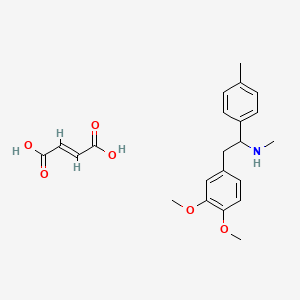

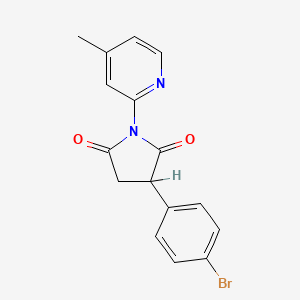
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15193694.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B15193699.png)
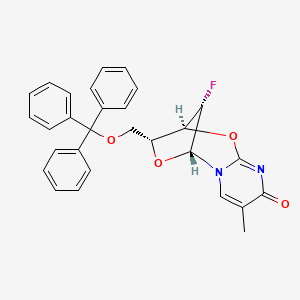

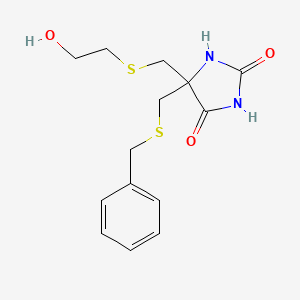
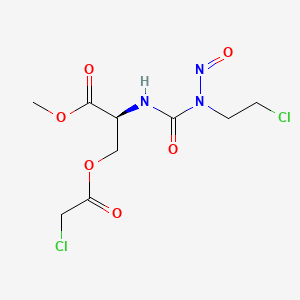

![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)
